molecular formula C13H20N2O2 B13875620 2-Methoxy-2-(4-piperazin-1-ylphenyl)ethanol

2-Methoxy-2-(4-piperazin-1-ylphenyl)ethanol

Katalognummer: B13875620
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: WQZWKXPYAGSGIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-2-(4-piperazin-1-ylphenyl)ethanol is a chemical compound that features a piperazine ring substituted with a methoxy group and an ethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(4-piperazin-1-ylphenyl)ethanol typically involves the reaction of 4-(2-methoxyphenyl)piperazine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-2-(4-piperazin-1-ylphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-Methoxy-2-(4-piperazin-1-ylphenyl)ethanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methoxy-2-(4-piperazin-1-ylphenyl)ethanol involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can lead to various physiological effects, including vasodilation and relaxation of smooth muscles .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methoxy-2-(4-piperazin-1-ylphenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and ethanol moiety contribute to its solubility and reactivity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C13H20N2O2

Molekulargewicht

236.31 g/mol

IUPAC-Name

2-methoxy-2-(4-piperazin-1-ylphenyl)ethanol

InChI

InChI=1S/C13H20N2O2/c1-17-13(10-16)11-2-4-12(5-3-11)15-8-6-14-7-9-15/h2-5,13-14,16H,6-10H2,1H3

InChI-Schlüssel

WQZWKXPYAGSGIT-UHFFFAOYSA-N

Kanonische SMILES

COC(CO)C1=CC=C(C=C1)N2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.